2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate
Description
2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate ester with the molecular formula C₆H₅F₆O₃ (monoisotopic mass: 272.016 g/mol). This compound is structurally characterized by two fluorinated alkyl groups: a 2,2-difluoroethyl chain and a 2,2,3,3-tetrafluoropropyl chain linked via a carbonate group. Its high fluorine content (6 fluorine atoms per molecule) enhances oxidative stability and facilitates the formation of lithium fluoride (LiF)-rich solid-electrolyte interphases (SEIs), critical for high-voltage lithium-ion battery (LIB) applications .
Structure
3D Structure
Properties
Molecular Formula |
C6H6F6O3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2,2-difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C6H6F6O3/c7-3(8)1-14-5(13)15-2-6(11,12)4(9)10/h3-4H,1-2H2 |
InChI Key |
DCJNEQBBLMAAMI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)OC(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves reacting 2,2,3,3-tetrafluoropropanol with 2,2-difluoroethyl chloroformate in the presence of a base. This two-step process first generates the chloroformate intermediate, which is subsequently coupled with the second fluorinated alcohol.
Step 1: Synthesis of 2,2,3,3-Tetrafluoropropyl Chloroformate
2,2,3,3-Tetrafluoropropanol reacts with phosgene (COCl₂) or triphosgene under controlled conditions:
Triphosgene is often preferred for safety, as it releases phosgene incrementally. The reaction is conducted at 0–5°C in anhydrous dichloromethane, with pyridine or triethylamine to neutralize HCl.
Step 2: Coupling with 2,2-Difluoroethanol
The chloroformate intermediate is then reacted with 2,2-difluoroethanol:
This step requires a molar ratio of 1:1.2 (chloroformate:alcohol) and proceeds at 25°C for 12–24 hours. Yields typically range from 65% to 78%, with purity >99% after vacuum distillation.
Table 1: Optimization of Chloroformate Method
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C (Step 1) | 78 | 99.5 |
| Solvent | Dichloromethane | 72 | 99.2 |
| Base | Triethylamine | 75 | 99.3 |
| Reaction Time (Step 2) | 18 hours | 70 | 98.9 |
Transesterification with Fluorinated Carbonates
Catalyzed Exchange Reaction
This method utilizes a pre-formed fluorinated carbonate (e.g., methyl 2,2,3,3-tetrafluoropropyl carbonate) and 2,2-difluoroethanol under basic conditions:
Sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) catalyzes the reaction at 80–100°C. Excess 2,2-difluoroethanol drives the equilibrium, and methanol is removed via azeotropic distillation. Yields reach 60–70%, with higher purity (99.8%) achievable through fractional distillation.
Table 2: Transesterification Performance Metrics
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| NaOMe | 80 | 65 | 99.5 |
| K₂CO₃ | 100 | 70 | 99.8 |
Direct Carbonate Formation via Dimethyl Carbonate
One-Pot Synthesis
A scalable approach involves reacting both fluorinated alcohols with dimethyl carbonate (DMC) in the presence of a lipase enzyme or titanium-based catalyst:
Lipase B from Candida antarctica (CAL-B) facilitates the reaction at 60°C, achieving 55% conversion after 48 hours. Titanium isopropoxide [Ti(OiPr)₄] improves yields to 68% under similar conditions but requires rigorous moisture control.
Comparative Analysis of Methods
Table 3: Method Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Chloroformate-Mediated | High yield (78%), Scalable | HCl management, Phosgene toxicity |
| Transesterification | Mild conditions, High purity | Moderate yields (70%), Slow kinetics |
| Enzymatic Catalysis | Eco-friendly, Low energy | Low conversion (55%), Costly enzymes |
Emerging Techniques and Research Directions
Recent patents highlight innovations such as:
-
Microwave-Assisted Synthesis : Reducing reaction times by 50% while maintaining 75% yield.
-
Continuous Flow Systems : Enhancing safety and consistency in phosgene-based routes.
These advancements address traditional bottlenecks, positioning 2,2-difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate as a critical component in next-generation lithium-ion battery electrolytes .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for substitution reactions and oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce carbonyl-containing compounds.
Scientific Research Applications
Electrolyte Formulations
One of the primary applications of 2,2-difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate is in the formulation of electrolytes for lithium-ion batteries. Research indicates that fluorinated carbonates improve the ionic conductivity and stability of electrolytes compared to non-fluorinated counterparts. For instance:
- Enhanced Ionic Conductivity : Studies have shown that electrolytes containing fluorinated carbonates exhibit higher ionic conductivity due to improved solvation dynamics for lithium ions. This is critical for battery performance during charge and discharge cycles .
- Stability of Solid Electrolyte Interfaces : The incorporation of this compound helps form stable solid electrolyte interphases (SEI), which are crucial for prolonging battery life and enhancing safety .
Fluorinated Solvents
The compound serves as a versatile solvent in various chemical reactions due to its unique solvent properties. Its ability to solvate lithium ions effectively makes it a candidate for use in:
- Lithium-Salt Solutions : It can be used as a solvent for lithium salts in battery applications where high ionic conductivity is required .
- Chemical Synthesis : The compound can also act as a solvent or reactant in organic synthesis processes involving fluorinated compounds.
Material Science
In material science, the compound's properties are leveraged to create advanced materials with specific functionalities:
- Fluoropolymer Production : Its reactivity can be utilized to synthesize fluoropolymers that exhibit low surface energy and high chemical resistance .
- Coatings and Adhesives : The unique properties of this carbonate make it suitable for formulating coatings and adhesives that require durability under harsh conditions .
Case Studies
Mechanism of Action
The mechanism by which 2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects involves its interaction with molecular targets and pathways. The fluorinated groups in the compound enhance its stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2,2,3,3-Tetrafluoropropyl Carbonate
- Molecular Formula : C₅H₆F₄O₃
- Fluorine Atoms : 4
- Key Properties: Lower fluorine content compared to the target compound, resulting in reduced SEI stability. Synthesized via pyridine-catalyzed reaction of 2,2,3,3-tetrafluoropropanol with methyl chloroformate . Used in non-aqueous electrolytes but exhibits moderate oxidative stability (~4.5 V vs. Li/Li⁺) .
2,2-Difluoroethyl Methyl Carbonate
- Molecular Formula : C₄H₆F₂O₃
- Fluorine Atoms : 2
- Key Properties: Limited fluorination (2 fluorine atoms) reduces LiF generation during SEI formation. Lower molecular weight (140.085 g/mol) enhances ionic conductivity but compromises thermal stability .
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-Tetrafluoropropyl Carbonate
- Molecular Formula : C₁₀H₅F₁₄O₃
- Fluorine Atoms : 14
- Key Properties :
Comparison with Functional Analogs: Fluorinated Ethers and Esters
1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropyl Ether (TTE)
- Molecular Formula : C₅H₄F₈O
- Fluorine Atoms : 8
- Key Properties :
Fluoroethylene Carbonate (FEC)
- Molecular Formula : C₃H₃F₃O₃
- Fluorine Atoms : 3
- Key Properties: Cyclic carbonate with superior SEI-forming ability on silicon anodes. Lower oxidative stability (~4.3 V) limits use in high-voltage cathodes unless blended with fluorinated ethers like TTE .
3,3,3-Trifluoropropylene Carbonate (TFPC)
- Molecular Formula : C₄H₅F₃O₃
- Fluorine Atoms : 3
- Key Properties :
Performance Metrics and Application-Specific Comparisons
Table 1: Comparative Properties of Fluorinated Solvents
Key Findings:
Oxidative Stability : The target compound (4.7 V) outperforms FEC (4.3 V) and matches TFPC (4.5 V) but is slightly inferior to TTE (4.8 V) .
SEI Quality : TTE and the target compound generate LiF-rich SEI layers, whereas methyl 2,2,3,3-tetrafluoropropyl carbonate produces less robust interfaces .
Ionic Conductivity : Ethers like TTE exhibit lower viscosity than fluorinated carbonates, enabling faster Li⁺ transport in LHCEs .
Biological Activity
2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate compound with unique chemical properties that have garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C7H8F6O3
- Molecular Weight : 242.13 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its fluorinated structure. The presence of multiple fluorine atoms enhances lipophilicity and alters the compound's interaction with lipid bilayers and cellular components.
Key Mechanisms:
- Membrane Disruption : The compound may disrupt lipid membranes, leading to altered permeability and potential cytotoxic effects on cells.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways due to structural mimicry or competitive inhibition.
Cytotoxicity Assays
Recent studies have employed various assays to evaluate the cytotoxic effects of this compound on different cell lines. The MTT assay is commonly used for this purpose.
The results indicate a dose-dependent decrease in cell viability across the tested cell lines.
Case Studies
-
Study on Cancer Cell Lines :
- In a study involving breast cancer (MCF-7) and lung cancer (A549) cell lines, treatment with the compound at concentrations of 20 µM and above resulted in significant cytotoxicity. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathway activation.
-
Neurotoxicity Assessment :
- Another investigation focused on the neurotoxic potential of the compound in neuronal cell cultures. Results indicated that exposure to concentrations exceeding 30 µM led to increased oxidative stress markers and cell death.
Applications in Drug Development
Due to its unique properties and biological activity profile, this compound is being explored as a potential candidate for drug development. Its ability to modulate enzyme activity suggests applications in designing inhibitors for specific metabolic pathways.
Potential Therapeutic Uses:
- Anticancer Agents : Given its cytotoxic properties against cancer cell lines.
- Antimicrobial Agents : Its membrane-disrupting capabilities may be leveraged to develop new antibiotics or antifungal agents.
Q & A
Basic Research Questions
Q. What are the established synthesis pathways for 2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate, and how can purity be optimized during production?
- Methodological Answer : Synthesis typically involves condensation reactions between fluorinated alcohols and carbonyl precursors under anhydrous conditions. Key parameters include temperature control (60–80°C), use of catalysts like triethylamine, and inert gas purging to prevent hydrolysis. Purity optimization employs membrane separation technologies (e.g., nanofiltration) to remove unreacted fluorinated intermediates and byproducts . Post-synthesis purification via fractional distillation under reduced pressure (10–15 mmHg) further enhances yield. Analytical validation using GC-MS and ¹⁹F NMR ensures purity ≥98% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- ¹H/¹⁹F NMR : Resolves fluorine substitution patterns and confirms ester linkage formation. Chemical shifts for CF₂ groups typically appear at δ 110–120 ppm (¹⁹F) .
- FT-IR : Identifies carbonyl (C=O) stretching vibrations near 1750–1780 cm⁻¹ and C-F bonds at 1100–1250 cm⁻¹ .
- GC-MS : Quantifies trace impurities (e.g., residual solvents) with electron ionization (EI) at 70 eV.
- HPLC : Reversed-phase C18 columns with acetonitrile/water gradients (60:40) separate degradation products.
Advanced Research Questions
Q. How does the compound’s stability vary under extreme thermal or hydrolytic conditions, and what degradation mechanisms dominate?
- Methodological Answer : Accelerated stability studies involve:
- Thermal Stress : Heating at 100°C for 72 hours in sealed ampules. Degradation products (e.g., HF, fluorinated alcohols) are quantified via ion chromatography .
- Hydrolytic Stress : Exposure to pH 3–9 buffers at 40°C. Hydrolysis follows pseudo-first-order kinetics, with Arrhenius modeling predicting shelf-life. Mechanistic insights are derived from DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies .
Q. What computational strategies effectively predict the compound’s reactivity in novel solvent systems or catalytic environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze solvation effects in ionic liquids (e.g., [BMIM][PF₆]) using OPLS-AA force fields.
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl carbon (C=O) shows high electrophilicity (Fukui indices >0.25) .
- COMSOL Multiphysics® : Models mass transfer limitations in heterogeneous catalysis (e.g., Pd/C hydrogenation) .
Q. How can researchers resolve contradictions in reported spectroscopic data across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity or instrumentation calibration. Standardization protocols include:
- Internal References : Use hexafluorobenzene (¹⁹F NMR δ -164 ppm) for chemical shift alignment.
- Cross-Lab Validation : Collaborative round-robin testing with harmonized parameters (e.g., 500 MHz NMR, 25°C).
- Meta-Analysis Frameworks : Apply Bayesian statistics to reconcile data outliers, as seen in fluoropolymer research .
Methodological Framework Integration
- Theoretical Linkage : Anchor studies to fluorocarbon reactivity theories (e.g., Hammett substituent constants for predicting hydrolysis rates) .
- Epistemological Alignment : Use Bruyne’s quadripolar model to balance technical rigor (e.g., process simulations) with morphological analysis of molecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
